6-(fluoromethyl)-1H-pyrimidine-2,4-dione
Description
6-(Fluoromethyl)-1H-pyrimidine-2,4-dione is a fluorinated pyrimidine derivative characterized by a fluoromethyl (-CH2F) substituent at the 6-position of the pyrimidine-2,4-dione core. Pyrimidine-2,4-diones are heterocyclic scaffolds with diverse biological activities, including antifungal, anticancer, and enzyme inhibitory effects, as highlighted in multiple studies .
Properties
CAS No. |
1598-64-7 |
|---|---|
Molecular Formula |
C5H5FN2O2 |
Molecular Weight |
144.1 g/mol |
IUPAC Name |
6-(fluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H5FN2O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2H2,(H2,7,8,9,10) |
InChI Key |
FIDATMMHDGLDFF-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=O)NC1=O)CF |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CF |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Molecular Properties
The 6-position of pyrimidine-2,4-dione derivatives is a critical site for structural modification. Key analogues and their substituents include:
Key Observations:
- Electronic Effects: Fluorine’s electronegativity in 6-(fluoromethyl) may polarize the C-F bond, enhancing hydrogen-bond acceptor capacity compared to chloromethyl or alkyl groups.
- Steric Hindrance: Smaller substituents (e.g., -CH2F) may allow better accommodation in enzyme active sites than bulkier groups (e.g., propyl or iodophenyl) .
Antifungal and Anticancer Activity
- Compounds with 6-substituted aldehydes (e.g., 6-(2-fluorophenyl)) demonstrated dose-dependent antifungal activity at 25–200 μg/mL . Fluoromethyl derivatives may exhibit similar trends, with enhanced metabolic stability due to fluorine’s resistance to oxidative degradation.
- 6-Amino-3-(2-fluorobenzyl)-1H-pyrimidine-2,4-dione showed regioselective synthesis to avoid disubstitution, a strategy applicable to fluoromethyl analogues .
Enzyme Inhibition (DNA Polymerase III)
- 6-AU and Analogues (C9, C10): Docking studies with MtbDnaE2 revealed that substituent size and lipophilicity dictate binding modes: C9 (4-iodoanilino) formed hydrogen bonds with His602, while C10 (propyl) interacted with Arg403 .
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